3-Amino-8-chloroquinoline dihydrochloride
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Overview
Description
3-Amino-8-chloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H8Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-chloroquinoline dihydrochloride typically involves the chlorination of 3-aminoquinoline. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-chloroquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
3-Amino-8-chloroquinoline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-8-chloroquinoline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-8-methoxyquinoline dihydrochloride
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7-chloroquinoline
Uniqueness
3-Amino-8-chloroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9Cl3N2 |
---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
8-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |
InChI Key |
JTTHHRQFGYPZGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)N.Cl.Cl |
Origin of Product |
United States |
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